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Compound of Interest

Compound Name: (2-Oxoindolin-6-yl)boronic acid

Cat. No.: B595932 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of (2-
Oxoindolin-6-yl)boronic acid, a valuable building block in medicinal chemistry. This document

outlines its chemical and physical properties, provides a detailed experimental protocol for its

synthesis, and includes its spectroscopic and spectrometric data.

Chemical and Physical Properties
(2-Oxoindolin-6-yl)boronic acid is a solid at room temperature. The following table

summarizes its key chemical identifiers and physical properties.

Property Value

IUPAC Name (2-Oxo-2,3-dihydro-1H-indol-6-yl)boronic acid

CAS Number 1217500-61-2

Molecular Formula C₈H₈BNO₃

Molecular Weight 176.97 g/mol

Physical Form Solid

Storage Conditions
Inert atmosphere, room temperature, keep in

dark place
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Synthesis and Characterization
The synthesis of (2-Oxoindolin-6-yl)boronic acid can be achieved from the corresponding 6-

bromo-1,3-dihydro-2H-indol-2-one. A common and effective method is the palladium-catalyzed

Miyaura borylation reaction.

Experimental Protocol: Synthesis of (2-Oxoindolin-6-
yl)boronic acid
This protocol describes the synthesis of (2-Oxoindolin-6-yl)boronic acid from 6-bromo-1,3-

dihydro-2H-indol-2-one via a Miyaura borylation reaction.

Materials:

6-bromo-1,3-dihydro-2H-indol-2-one

Bis(pinacolato)diboron (B₂pin₂)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

Potassium acetate (KOAc)

1,4-Dioxane (anhydrous)

Hydrochloric acid (HCl)

Ethyl acetate (EtOAc)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromo-1,3-

dihydro-2H-indol-2-one (1.0 eq), bis(pinacolato)diboron (1.2 eq), [1,1'-

bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (3.0

eq).
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Add anhydrous 1,4-dioxane to the flask.

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction

progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry

(LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Filter the mixture through a pad of celite and wash the pad with ethyl acetate.

Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester

intermediate.

Dissolve the crude intermediate in a mixture of acetone and water.

Add an aqueous solution of hydrochloric acid (e.g., 2 M HCl) and stir the mixture at room

temperature for 2-4 hours to effect deprotection.

Extract the aqueous mixture with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude (2-Oxoindolin-6-yl)boronic acid.

Purify the crude product by a suitable method, such as recrystallization or column

chromatography, to obtain the final product.

Workflow Diagram:

6-bromo-1,3-dihydro-2H-indol-2-one Miyaura Borylation
(B₂pin₂, Pd(dppf)Cl₂, KOAc, Dioxane) Pinacol Ester Intermediate Acidic Hydrolysis

(HCl, Acetone/Water) (2-Oxoindolin-6-yl)boronic acid

Click to download full resolution via product page

Synthesis of (2-Oxoindolin-6-yl)boronic acid.

Spectroscopic and Spectrometric Data
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The structural confirmation of the synthesized (2-Oxoindolin-6-yl)boronic acid is typically

performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry

(MS). The expected data is summarized below.

Technique Expected Observations

¹H NMR

Aromatic protons of the oxindole ring, a singlet

for the -CH₂- group of the oxindole, and a broad

singlet for the B(OH)₂ protons. The chemical

shifts will vary depending on the solvent.

¹³C NMR

Resonances corresponding to the carbonyl

carbon, aromatic carbons, and the methylene

carbon of the oxindole core. The carbon

attached to the boron atom will also be visible.

Mass Spec.

The mass spectrum should show the molecular

ion peak [M+H]⁺ or other relevant adducts,

confirming the molecular weight of the

compound.

Biological Activity and Signaling Pathways
Currently, there is no specific publicly available data on the direct biological activity of (2-
Oxoindolin-6-yl)boronic acid itself. However, its derivatives have been utilized as key

precursors in the synthesis of pharmacologically active molecules. For instance, a derivative of

(2-Oxoindolin-6-yl)boronic acid serves as a precursor for the synthesis of PET tracers

targeting M1 muscarinic acetylcholine receptors, which are implicated in cognitive functions

and are targets for Alzheimer's disease and schizophrenia research.[1]

The boronic acid moiety is a versatile functional group in drug design. It can act as a

bioisostere for other functional groups and is known to form reversible covalent bonds with

diols, a feature exploited in various therapeutic and diagnostic applications.

Potential Signaling Pathway Involvement:

Given its use in the development of M1 muscarinic acetylcholine receptor ligands, compounds

derived from (2-Oxoindolin-6-yl)boronic acid are expected to interact with G-protein coupled
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receptor (GPCR) signaling pathways.
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(derived from title compound)
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Potential M1 receptor signaling pathway.

Conclusion
(2-Oxoindolin-6-yl)boronic acid is a key synthetic intermediate with significant potential in

drug discovery, particularly for the development of neurological agents. The synthetic protocol

provided herein offers a reliable method for its preparation, and the characterization data

serves as a benchmark for its identification and quality control. Further research into the direct

biological activities of this compound and its derivatives is warranted to fully explore its

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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